N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane carboxamide group attached to a benzofuran and a chromen ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate phenol derivatives with aldehydes under acidic conditions.
Synthesis of the Chromen Ring: The chromen ring can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling of Benzofuran and Chromen Rings: The benzofuran and chromen rings are then coupled using a suitable linker, often through a Friedel-Crafts acylation reaction.
Introduction of the Cyclopropane Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Signaling Pathways: Affecting signaling pathways related to cell growth, apoptosis, and inflammation.
Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds with a similar chromen ring structure, known for their anticoagulant and anti-inflammatory properties.
Benzofurans: Compounds with a benzofuran ring, studied for their potential therapeutic effects in various diseases.
Cyclopropane Carboxamides: Compounds with a cyclopropane carboxamide group, investigated for their biological activities.
Uniqueness
N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)cyclopropanecarboxamide is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-21-12-18(17-10-14-4-3-5-15(14)11-20(17)28-21)23-22(25-24(27)13-8-9-13)16-6-1-2-7-19(16)29-23/h1-2,6-7,10-13H,3-5,8-9H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSNURBJQREROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=C(C5=CC=CC=C5O4)NC(=O)C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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